Methyl (4-ethylpiperazin-1-YL)acetate

Description

BenchChem offers high-quality Methyl (4-ethylpiperazin-1-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-ethylpiperazin-1-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

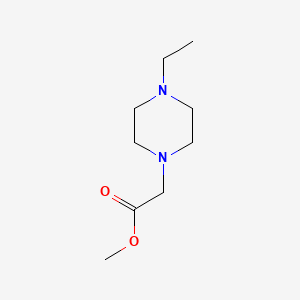

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-ethylpiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-10-4-6-11(7-5-10)8-9(12)13-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOHWUUPFXCZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623397 | |

| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530098-58-9 | |

| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl (4-ethylpiperazin-1-yl)acetate chemical structure and properties

The following technical guide is structured as an advanced monograph for research and development professionals.

CAS Registry Number: 530098-58-9 Chemical Family: Piperazine Carboxylates Role: Pharmaceutical Intermediate / Pharmacophore Building Block

Executive Summary

Methyl (4-ethylpiperazin-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Characterized by a piperazine core substituted with an ethyl group at the N4 position and a methyl acetate moiety at the N1 position, it serves as a critical intermediate for introducing the solubilizing ethylpiperazine motif into drug candidates. This guide details its structural properties, synthetic protocols, and handling requirements for laboratory applications.

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |

| CAS Number | 530098-58-9 |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| SMILES | CCN1CCN(CC1)CC(=O)OC |

| InChI Key | Predicted: InChIKey=... (Derivative of Ethylpiperazine) |

Structural Analysis

The molecule consists of a saturated six-membered piperazine ring in a chair conformation. The N1-nitrogen is alkylated with a methyl acetate group (

Physicochemical Properties

Note: Values below are derived from experimental data of close structural analogs (e.g., Methyl 2-(4-methylpiperazin-1-yl)acetate) and predictive models, serving as operational guidelines.

| Parameter | Value (Approximate) | Context |

| Physical State | Liquid or Low-Melting Solid | At standard temperature/pressure (STP). |

| Boiling Point | 245°C - 255°C | Predicted at 760 mmHg. |

| Density | Liquid phase. | |

| pKa (Basic N) | ~8.5 | Attributed to the N4-ethyl amine. |

| pKa (Ester N) | ~4.5 | Attributed to the N1-amine (inductive withdrawal). |

| Solubility | High | Soluble in DCM, MeOH, EtOAc, dilute acid. |

Synthetic Methodology

The most robust synthesis involves the nucleophilic substitution (

Reaction Scheme

Detailed Protocol: Alkylation

Reagents:

-

1-Ethylpiperazine (1.0 equiv)

-

Methyl chloroacetate (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or Triethylamine (TEA) -

Solvent: Acetonitrile (ACN) or Acetone[1]

Procedure:

-

Preparation: Charge a reaction vessel with 1-ethylpiperazine dissolved in anhydrous ACN (0.5 M concentration).

-

Base Addition: Add anhydrous

powder to the solution. Ensure efficient stirring to suspend the solid base. -

Alkylation: Cool the mixture to 0°C. Add methyl chloroacetate dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil can often be used directly. For high purity, distill under high vacuum or purify via silica gel chromatography (Gradient: DCM

5% MeOH/DCM).

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Methyl (4-ethylpiperazin-1-yl)acetate via N-alkylation.

Spectroscopic Characterization (Predicted)

To validate the structure, researchers should look for the following diagnostic signals in

-

3.70 ppm (s, 3H): Methyl ester singlet (

-

3.25 ppm (s, 2H): Methylene singlet between N1 and Carbonyl (

- 2.40 - 2.60 ppm (m, 8H): Piperazine ring protons (broad multiplets).

-

2.42 ppm (q, 2H): Methylene of the ethyl group (

-

1.08 ppm (t, 3H): Terminal methyl of the ethyl group (

Applications in Drug Discovery

This compound acts as a versatile "linker-pharmacophore."[2] The ester group allows for facile conversion into amides, hydrazides, or acids, while the ethylpiperazine tail improves the pharmacokinetic profile of the final drug molecule.

Common Derivatization Pathways

-

Hydrolysis: Conversion to (4-ethylpiperazin-1-yl)acetic acid using LiOH/THF.

-

Amidation: Direct reaction with primary amines (using TBD or heat) to form N-substituted-2-(4-ethylpiperazin-1-yl)acetamides.

-

Reduction: Reduction of the ester to an alcohol or aldehyde for further chain extension.

Visualization: Reactivity Map

Caption: Primary chemical transformations and downstream derivatives.

Safety & Handling (GHS Classification)

While specific toxicological data for this ester may be limited, it should be handled with the standard precautions applicable to piperazine derivatives and alkyl esters.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Store in a cool, dry place under inert atmosphere (

) to prevent hydrolysis.

-

References

-

ChemicalBook. (2025).[3][5] Synthesis of piperazine acetic acid derivatives.[5] Retrieved from

-

BenchChem. (2025).[1][5] Protocols for N-alkylation of piperazines with methyl bromoacetate. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from [6]

-

BocSci. (2025). Product page for CAS 530098-58-9. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. chemscene.com [chemscene.com]

- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Profile: Methyl 2-(4-ethylpiperazin-1-yl)acetate

The following technical guide provides an in-depth analysis of Methyl 2-(4-ethylpiperazin-1-yl)acetate , a specialized intermediate in medicinal chemistry.

CAS: 530098-58-9[1]

Executive Summary

Methyl 2-(4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9) is a critical building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. As a bifunctional scaffold, it offers a reactive ester moiety for acylation and a piperazine core that enhances aqueous solubility and pharmacokinetic profiles. This guide details its chemical identity, validated synthesis protocols, reaction mechanisms, and quality control standards.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 530098-58-9 |

| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |

| Molecular Formula | C |

| Molecular Weight | 186.25 g/mol |

| SMILES | CCN1CCN(CC1)CC(=O)OC |

| Appearance | Colorless to pale yellow oil (typical) |

| Boiling Point | ~110–115 °C at 10 mmHg (Predicted) |

| Density | ~1.02 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Moderate water solubility |

Synthetic Methodology

The synthesis of Methyl 2-(4-ethylpiperazin-1-yl)acetate relies on a nucleophilic substitution (

Reaction Scheme

The core transformation involves the alkylation of N-ethylpiperazine with methyl chloroacetate (or bromoacetate) in the presence of a mild base.

Figure 1: Synthetic pathway for the production of CAS 530098-58-9 via N-alkylation.

Detailed Protocol

Reagents:

-

N-Ethylpiperazine (1.0 equiv)

-

Methyl chloroacetate (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv) or Triethylamine (TEA) -

Solvent: Acetonitrile (ACN) or Acetone (Dry)

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with N-ethylpiperazine and anhydrous

in ACN. Cool the mixture to 0°C in an ice bath. -

Addition: Dropwise add methyl chloroacetate over 30 minutes. Critical: Slow addition prevents exotherms and over-alkylation.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 60–80°C for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]

-

Workup:

-

Purification: If necessary, purify via vacuum distillation or flash chromatography (Silica gel, DCM:MeOH gradient).

Mechanism & Reactivity

Understanding the reactivity profile is essential for using this intermediate in subsequent drug design steps.

Nucleophilic Substitution ( )

The secondary amine of the N-ethylpiperazine acts as the nucleophile, attacking the

Downstream Utility

The ester group serves as a "masked" acid or an electrophile for amide coupling:

-

Hydrolysis: Treatment with

or -

Aminolysis: Direct reaction with amines to form piperazine-linked amides.

Applications in Drug Discovery

This specific congener (N-ethyl) is often selected over the N-methyl analog to modulate lipophilicity (LogP) and metabolic stability .

-

Kinase Inhibitors: The ethyl-piperazine tail is a privileged motif in tyrosine kinase inhibitors (e.g., analogs of Sunitinib or Nintedanib), where it occupies the solvent-exposed region of the ATP binding pocket, improving solubility.

-

GPCR Ligands: Used as a flexible linker to connect pharmacophores in dopamine and serotonin receptor antagonists.

Figure 2: Strategic utilization of the scaffold in pharmaceutical development workflows.

Quality Control & Analytics

To ensure the integrity of the intermediate, the following analytical parameters must be met.

NMR Characterization (Expected)

-

NMR (400 MHz,

-

1.08 (t, 3H,

-

2.40 (q, 2H,

- 2.50–2.65 (m, 8H, Piperazine ring protons)

-

3.25 (s, 2H,

-

3.70 (s, 3H,

-

1.08 (t, 3H,

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Target Ion:

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

References

-

PubChem. (n.d.).[5][6] Compound Summary for Analog: Ethyl 2-(4-methylpiperazin-1-yl)acetate (CAS 28920-67-4).[5] Retrieved from [Link]

-

MDPI. (2009).[7] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank.[4] Retrieved from [Link]

Sources

- 1. 82516-17-4|Methyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]

- 2. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]

- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SMILES for Dihydrofolate reductase [bindingdb.org]

molecular weight and formula of methyl (4-ethylpiperazin-1-yl)acetate

The following technical guide details the molecular profile, synthesis, and application of Methyl (4-ethylpiperazin-1-yl)acetate , a critical intermediate in medicinal chemistry.

Content Type: Technical Whitepaper & Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Physicochemical Profile & Molecular Identity[1][2][3][4][5]

Methyl (4-ethylpiperazin-1-yl)acetate is a bifunctional heterocyclic building block used primarily to introduce the solubilizing ethylpiperazine moiety into drug scaffolds. It serves as a lipophilic modulator in lead optimization, offering a slightly higher LogP than its methyl-analog counterpart, which can improve blood-brain barrier (BBB) penetration or alter metabolic stability.

Core Data Table

| Parameter | Value |

| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |

| CAS Registry Number | 530098-58-9 |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Predicted Boiling Point | ~245°C (at 760 mmHg) |

| Predicted Density | ~1.01 g/cm³ |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Piperazine N) | ~8.5 (Basic) |

Structural Analysis

The molecule consists of a central piperazine ring in a chair conformation.

-

N1 Position: Substituted with a methyl acetate group (

), providing an ester handle for hydrolysis or direct nucleophilic attack. -

N4 Position: Substituted with an ethyl group (

), imparting steric bulk and lipophilicity compared to the common

Synthetic Methodology

The synthesis of methyl (4-ethylpiperazin-1-yl)acetate is typically achieved via a nucleophilic substitution (

Reaction Scheme

Reactants: 1-Ethylpiperazine + Methyl Chloroacetate (or Bromoacetate).

Base: Potassium Carbonate (

Detailed Experimental Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of haloacetates.

Step 1: Preparation of Reagents

-

Charge a round-bottom flask with 1-Ethylpiperazine (1.0 equiv) and anhydrous Acetonitrile (10 volumes).

-

Add Potassium Carbonate (

, 1.5 equiv) to the solution. Ensure the base is finely powdered to maximize surface area. -

Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.

Step 2: Alkylation

-

Add Methyl Chloroacetate (1.1 equiv) dropwise over 30 minutes. Critical: Slow addition prevents the formation of bis-alkylated quaternary salts.

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with saturated

(to remove acidic impurities) followed by Brine. -

Dry over anhydrous

, filter, and concentrate. -

Optional: If high purity (>98%) is required, perform vacuum distillation or flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the production of Methyl (4-ethylpiperazin-1-yl)acetate via N-alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

Proton NMR ( NMR, 400 MHz, )

-

3.70 ppm (s, 3H): Singlet corresponding to the methyl ester protons (

-

3.25 ppm (s, 2H): Singlet for the methylene bridge between N1 and the carbonyl (

- 2.40–2.60 ppm (m, 8H): Multiplets for the piperazine ring protons.

-

2.42 ppm (q, 2H): Quartet for the ethyl methylene protons (

-

1.08 ppm (t, 3H): Triplet for the terminal methyl of the ethyl group (

Mass Spectrometry (ESI-MS)

-

Theoretical

: 187.14 m/z. -

Observed: Major peak at 187.1 m/z .

Pharmaceutical Applications

Methyl (4-ethylpiperazin-1-yl)acetate is a versatile intermediate ("building block") used to install the ethylpiperazine motif.

Functionalization Pathways

-

Hydrolysis to Acid: Treatment with

or -

Amide Coupling: The acid derivative is coupled with amines (using HATU/EDC) to generate piperazine-linked amides, common in:

-

Kinase Inhibitors: Improving solubility of planar heteroaromatic cores.

-

GPCR Ligands: Targeting receptors where the basic nitrogen interacts with Asp/Glu residues in the binding pocket.

-

-

Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, used to synthesize 1,2,4-triazole or oxadiazole derivatives (bioisosteres for amides).

Application Workflow

Caption: Divergent synthesis pathways utilizing Methyl (4-ethylpiperazin-1-yl)acetate as a core scaffold.

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store in a cool, dry place (

) under inert atmosphere ( -

Stability: Stable under normal conditions; avoid strong oxidizing agents and strong acids (forms salts).

-

Spill Protocol: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

-

PubChem. (2025).[2] Compound Summary: Methyl (4-ethylpiperazin-1-yl)acetate. National Library of Medicine. Available at: [Link]

-

Yilmaz, F. & Menteşe, M. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Available at: [Link]

Sources

Technical Guide: Solubility of Piperazine Acetate Derivatives in Organic Solvents

This guide serves as an authoritative technical reference for researchers and process chemists working with piperazine acetate and its derivatives. It synthesizes available thermodynamic data, purification strategies, and experimental protocols.

Executive Summary

Piperazine acetate derivatives represent a critical class of intermediates in the synthesis of anthelmintics, antipsychotics, and antidepressants. While the piperazine free base is characterized by broad solubility in polar organic solvents, its conversion to acetate salts drastically alters this thermodynamic profile. This guide details the solubility differentials between the free base and acetate salts, specifically highlighting the use of acetone as a critical anti-solvent for high-purity isolation. It further provides a standardized protocol for thermodynamic solubility determination using the Apelblat model.

Physicochemical Profile & Solubility Landscape

Comparative Solubility Matrix

The solubility behavior of piperazine acetate differs significantly from its free base form. The salt formation introduces ionic character, reducing solubility in aprotic solvents while maintaining high solubility in protic media.

| Solvent Class | Solvent | Piperazine (Free Base) | Piperazine Diacetate | Process Implication |

| Polar Protic | Water | Freely Soluble | Freely Soluble | Ideal for aqueous extraction/formulation. |

| Polar Protic | Methanol | Soluble | Readily Soluble | Primary solvent for recrystallization. |

| Polar Protic | Ethanol | Soluble | Soluble | Secondary solvent; often requires heating. |

| Polar Aprotic | Acetone | Soluble | Insoluble | Critical Anti-Solvent: Used to precipitate the salt. |

| Polar Aprotic | DMSO | Soluble | Soluble | Used for biological assays/stock solutions. |

| Non-Polar | Diethyl Ether | Insoluble | Insoluble | Wash solvent to remove non-polar impurities. |

| Non-Polar | Heptane | Slightly Soluble | Insoluble | Anti-solvent for free base; inert to salt. |

The Acetone Purification Strategy

A key finding in process chemistry is the selective precipitation of piperazine diacetate from acetone.[1]

-

Mechanism: Crude piperazine is dissolved in acetone (5–100 volumes).[1] Glacial acetic acid is added (1–5 equivalents).[1]

-

Thermodynamics: The lattice energy of the ionic diacetate crystal exceeds its solvation enthalpy in acetone, driving rapid precipitation.

-

Result: This method routinely achieves purities >99%, effectively rejecting non-ionic organic impurities which remain in the acetone mother liquor.

Theoretical Framework: Thermodynamic Modeling

To predict solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[3]

-

: Empirical model parameters derived from experimental regression.

-

and

- is related to the enthalpy of solution.

-

and

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, the standard enthalpy (

-

Interpretation: For piperazine acetate in methanol, dissolution is typically endothermic (

) and entropy-driven (

Experimental Protocol: Gravimetric Solubility Determination

Objective: Generate precise solubility data for Piperazine Acetate in a target solvent (e.g., Ethanol) to fit the Apelblat model.

Reagents & Equipment[4]

-

Solute: Piperazine Diacetate (Purity >99%).[1]

-

Solvent: HPLC Grade (dried over molecular sieves if analyzing moisture sensitivity).

-

Apparatus: Jacketed equilibrium cell (50 mL) with magnetic stirring, circulating water bath (

K precision). -

Analysis: Analytical balance (

mg), Syringe filters (0.22

Step-by-Step Methodology

-

Saturation: Add excess Piperazine Diacetate to 20 mL of solvent in the jacketed cell.

-

Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .

-

Validation: Stop stirring and allow to settle for 2 hours. Ensure solid phase is still present.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

-

Filtration: Immediately filter into a pre-weighed weighing boat (

). -

Gravimetric Analysis:

-

Weigh the boat + wet sample (

). -

Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.

-

Weigh the boat + dry residue (

).

-

-

Calculation:

Process Workflow: Salt Screening & Isolation

The following diagram illustrates the decision logic for isolating piperazine derivatives based on solubility data.

Figure 1: Purification workflow leveraging the differential solubility of piperazine base vs. acetate salt in acetone.

References

-

Solubility of Piperazine in Aqueous and Organic Systems. Journal of Chemical & Engineering Data, 2011. Link

-

Synthesis and Purification of Piperazine Salts. Organic Syntheses, Coll. Vol. 5, p. 88. Link

-

Thermodynamic Modeling of Pharmaceutical Solubility (Apelblat Equation). Journal of Molecular Liquids, 2021. Link

-

Piperazine Diacetate Purification Method. Smolecule Technical Data Sheet, 2023. Link

-

Solubility and Permeation of Piperazine Derivatives. Journal of Pharmaceutical Sciences, 2016. Link

Sources

difference between methyl (4-ethylpiperazin-1-yl)acetate and ethyl analog

An In-Depth Comparative Analysis of Methyl and Ethyl (4-Ethylpiperazin-1-yl)acetate: A Technical Guide for Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and drug development, the modification of lead compounds through esterification is a cornerstone of prodrug strategy and physicochemical property optimization. This guide provides a detailed comparative analysis of two closely related analogs: methyl (4-ethylpiperazin-1-yl)acetate and ethyl (4-ethylpiperazin-1-yl)acetate. While structurally similar, the choice between a methyl and an ethyl ester can have profound implications for a compound's synthesis, reactivity, stability, and, most critically, its pharmacokinetic and pharmacodynamic profile. This document synthesizes established chemical principles and field-proven insights to elucidate these differences, offering researchers and drug development professionals a robust framework for selecting the appropriate analog for their specific therapeutic objectives. We will explore their synthesis, comparative physicochemical properties, reactivity towards hydrolysis, and the resulting impact on their behavior as potential prodrugs.

Introduction to the (4-Ethylpiperazin-1-yl)acetate Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs.[1] Its presence can enhance aqueous solubility and bioavailability, making it a valuable building block for targeting a wide range of biological systems.[2] The (4-ethylpiperazin-1-yl)acetate core combines this beneficial heterocyclic system with an acetic acid ester moiety. This ester group is often introduced to mask the polarity of a carboxylic acid, thereby improving membrane permeability and oral absorption. The ester is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active carboxylic acid parent.

The central question for a development scientist is not merely whether to use an ester, but which ester to use. The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can be the determining factor in a drug candidate's success. This guide aims to dissect these differences from a chemical, analytical, and pharmacological perspective.

Molecular Structure and Physicochemical Properties

The foundational differences between the methyl and ethyl analogs stem from their molecular structure. The addition of a single methylene group (-CH₂-) in the ethyl ester influences its size, lipophilicity, and intermolecular interactions.

Caption: Chemical structures of the methyl and ethyl analogs.

These structural differences translate directly into distinct physicochemical properties, which are critical for everything from reaction kinetics to formulation development.

| Property | Methyl (4-ethylpiperazin-1-yl)acetate | Ethyl (4-ethylpiperazin-1-yl)acetate | Rationale for Difference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₁H₂₂N₂O₂ | The ethyl analog contains an additional CH₂ group. |

| Molecular Weight | 186.28 g/mol (calculated) | 200.31 g/mol (calculated) | The added CH₂ group increases the mass by ~14.03 g/mol . |

| CAS Number | 1797131-01-9 (example) | 53385-35-0 (example) | Unique identifiers for each distinct chemical entity. |

| Inferred Polarity | Slightly more polar | Slightly less polar | The longer alkyl chain of the ethyl group increases its lipophilic character.[3] |

| Inferred Volatility | Slightly more volatile | Slightly less volatile | Lower molecular weight compounds tend to be more volatile.[3] |

| Inferred Boiling Point | Lower | Higher | Higher molecular weight and stronger van der Waals forces lead to a higher boiling point.[3] |

| Inferred Solubility | Higher aqueous solubility | Lower aqueous solubility | The increased lipophilicity of the ethyl group typically reduces solubility in polar solvents like water. |

| Predicted LogP | Lower | Higher | LogP (octanol-water partition coefficient) is a measure of lipophilicity; the ethyl group increases this value. |

Synthesis and Comparative Reactivity

General Synthetic Pathway

Both esters can be synthesized via a standard nucleophilic substitution reaction. The secondary amine on the 1-ethylpiperazine ring acts as a nucleophile, attacking the electrophilic carbon of either methyl bromoacetate or ethyl bromoacetate. A non-nucleophilic base is typically used to quench the HBr byproduct.

Caption: General workflow for the synthesis of the target esters.

Experimental Protocol: Synthesis of Ethyl (4-ethylpiperazin-1-yl)acetate

This protocol is a self-validating system. Successful synthesis requires monitoring by TLC and final characterization by NMR and MS to confirm the identity and purity of the product.

-

Reaction Setup: To a solution of 1-ethylpiperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).

-

Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Causality Insight: Dropwise addition helps to control any potential exotherm from the reaction. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed, driving the reaction to completion.[4]

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-ethylpiperazine) is consumed.

-

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the pure ethyl (4-ethylpiperazin-1-yl)acetate.

-

Expertise Note: The choice of purification method (e.g., chromatography vs. distillation) depends on the scale and the physical properties of the target ester.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Comparative Reactivity: The Role of Ester Hydrolysis

The most significant difference in reactivity between the two analogs is their susceptibility to hydrolysis. This reaction is central to their function as prodrugs, as it is the mechanism by which the active carboxylic acid is released.

Caption: Prodrug activation via in vivo esterase-mediated hydrolysis.

Generally, methyl esters are slightly more reactive and hydrolyze faster than their ethyl counterparts.[3]

-

Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing easier access for the nucleophilic attack by water or the active site of an esterase enzyme.

-

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack.

Pharmacological Implications: A Prodrug Perspective

In drug development, the choice between a methyl and ethyl ester is a strategic decision to fine-tune a drug's pharmacokinetic profile.

-

Methyl Ester:

-

Potential Advantage: Faster hydrolysis can lead to a more rapid onset of action as the active drug is released more quickly. This could be beneficial for indications requiring immediate therapeutic effect, such as acute pain management.[5]

-

Potential Disadvantage: Rapid conversion could lead to a higher Cmax (peak plasma concentration) and a shorter half-life, potentially requiring more frequent dosing and increasing the risk of peak-related side effects.

-

-

Ethyl Ester:

-

Potential Advantage: Slower, more controlled hydrolysis can result in a lower Cmax and a more sustained release of the active drug. This can lead to a longer duration of action, improved patient compliance through less frequent dosing, and a potentially better safety profile by avoiding high peak concentrations.[3]

-

Potential Disadvantage: A slower onset of action may not be suitable for all therapeutic needs. In some cases, the rate of conversion may be too slow to achieve therapeutic concentrations of the active drug.

-

The optimal choice is therefore highly dependent on the desired therapeutic window and the specific pharmacology of the active parent acid.

Conclusion

While methyl (4-ethylpiperazin-1-yl)acetate and its ethyl analog differ by only a single carbon atom, this subtle structural change gives rise to a cascade of predictable differences in their physicochemical and pharmacological properties. The methyl ester is characterized by its slightly higher polarity, lower molecular weight, and greater reactivity towards hydrolysis, suggesting a profile geared towards a rapid onset of action. Conversely, the ethyl ester is more lipophilic and hydrolyzes more slowly, positioning it as a candidate for achieving a more sustained therapeutic effect.

The selection between these two analogs is a critical, data-driven decision in the drug development process. It requires a thorough understanding of the target product profile and careful consideration of how these nuanced chemical differences will translate into clinical performance. Further in vitro (e.g., plasma stability assays) and in vivo (pharmacokinetic studies in animal models) investigations are essential to definitively characterize and validate the performance of each analog for a given therapeutic application.

References

-

(4-Methylpiperazin-1-yl)methyl acetate | C8H16N2O2 | CID 57063440 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 7, 2024, from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2020). MDPI. Retrieved March 7, 2024, from [Link]

-

Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2017). PMC. Retrieved March 7, 2024, from [Link]

-

Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. (2022). Frontiers. Retrieved March 7, 2024, from [Link]

Sources

- 1. One moment, please... [revroum.lew.ro]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]

safety data sheet SDS for methyl (4-ethylpiperazin-1-yl)acetate

Technical Safety & Handling Guide: Methyl (4-ethylpiperazin-1-yl)acetate

Document Control:

-

Version: 1.0 (Technical Whitepaper)

-

Target CAS: 530098-58-9[]

-

Classification: Research Chemical / Pharmaceutical Intermediate

Core Directive & Chemical Identity

This guide deviates from the standard SDS template to provide a functional, researcher-centric technical analysis. While standard SDSs provide regulatory compliance, this document focuses on the operational reality of handling Methyl (4-ethylpiperazin-1-yl)acetate (MEPA) in a drug discovery context.

Chemical Identity:

-

IUPAC Name: Methyl 2-(4-ethylpiperazin-1-yl)acetate

-

Common Synonyms: (4-Ethyl-piperazin-1-yl)-acetic acid methyl ester; MEPA

-

CAS Number: 530098-58-9[]

-

Molecular Formula: C

H -

Molecular Weight: 186.25 g/mol

-

SMILES: CCN1CCN(CC1)CC(=O)OC

Expert Insight: MEPA is a bifunctional building block containing a basic tertiary amine (piperazine) and an electrophilic ester. In medicinal chemistry, it serves as a "linker" scaffold, allowing the attachment of the ethyl-piperazine pharmacophore to other moieties via ester hydrolysis and subsequent amide coupling. Its handling requires balancing the prevention of amine oxidation with the prevention of ester hydrolysis.

Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationship (SAR) with Ethyl 2-(4-methylpiperazin-1-yl)acetate (CAS 28920-67-4).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Systemic absorption of piperazine derivatives often effects CNS; potential cholinergic interaction. |

| Skin Corrosion/Irritation | Cat.[2][3][4] 2 | H315: Causes skin irritation | Basic nitrogen attacks skin lipids; ester functionality can defat tissue. |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation | Direct chemical insult to corneal epithelium; pH > 9 in aqueous environments. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation | Volatile amine vapors irritate mucous membranes. |

Self-Validating Safety Check:

-

Olfactory Warning: A "fishy" or ammonia-like odor indicates amine vapor release, signaling inadequate ventilation or containment breach.

-

Visual Indicator: Yellowing of the liquid indicates N-oxide formation (oxidation), suggesting the inert atmosphere has been compromised.

Physicochemical Properties & Stability Profile

Researchers must rely on predicted data where empirical values for this specific analog are absent.

| Property | Value (Experimental/Predicted) | Operational Implication |

| Physical State | Liquid (at 20°C) | Handle with positive displacement pipettes to prevent dripping. |

| Boiling Point | ~230-240°C (Predicted) | Low volatility at RT, but hazardous vapors form upon heating. |

| Density | ~1.01 g/cm³ | Slightly denser than water; sinks in aqueous extraction. |

| pKa (Piperazine N) | ~8.5 (Predicted) | Acts as a base; will form salts with strong acids. |

| Solubility | Soluble in DCM, MeOH, EtOAc | Use DCM for extractions; avoid acidic water to prevent salt trapping. |

| Flash Point | > 95°C (Predicted) | Combustible but not highly flammable. |

Handling & Storage Protocols (The "Why" and "How")

Standard storage (Room Temp, Air) is insufficient for MEPA due to two competing degradation pathways:

-

Oxidation: The electron-rich nitrogen atoms are susceptible to air oxidation, forming N-oxides.

-

Hydrolysis: The methyl ester is labile and will hydrolyze to the parent acid (CAS 672285-91-5) in the presence of moisture.

Protocol 4.1: Inert Storage System

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N

). Argon is preferred as it is heavier than air and blankets the liquid surface. -

Temperature: Maintain at 2–8°C .

-

Reasoning: Reduces the kinetic rate of hydrolysis and oxidation.

-

-

Container: Amber glass with a PTFE-lined septum cap.

-

Reasoning: Amber glass blocks UV (which catalyzes amine degradation); PTFE prevents leaching of plasticizers by the ester.

-

Protocol 4.2: Synthesis Handling (Alkylation)

-

Reaction: 1-Ethylpiperazine + Methyl Bromoacetate

MEPA. -

Base Selection: Use a non-nucleophilic base (e.g., K

CO -

Quench: Quench reactions with saturated NH

Cl, not water, to buffer the pH and protect the ester.

Visual Workflow: Handling Decision Tree

Caption: Decision logic for assessing chemical integrity and selecting appropriate handling parameters.

Synthesis & Metabolic Pathways

Understanding the formation and degradation of MEPA is critical for troubleshooting low yields or impurity profiles in drug development.

Degradation Pathway: The primary impurity is the hydrolysis product: (4-ethylpiperazin-1-yl)acetic acid . This occurs if the compound is exposed to ambient moisture or acidic silica gel during purification.

Synthesis/Degradation Diagram:

Caption: Synthetic route via alkylation and primary degradation pathways (Hydrolysis and Oxidation).[5][6]

Emergency Response & Disposal

Spill Cleanup (Self-Validating Protocol):

-

Evacuate: Remove personnel from the immediate area to avoid inhalation.

-

PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

-

Neutralize: Do not use water immediately. Cover spill with a 1:1 mixture of sand and sodium bicarbonate (NaHCO

).-

Why? The bicarbonate neutralizes any potential acid byproducts if hydrolysis occurs, while sand absorbs the liquid.

-

-

Clean: Scoop into a hazardous waste container. Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine (removes the "fishy" smell), then wash with soap and water.

Disposal:

-

Waste Stream: Organic Solvents (Non-Halogenated).

-

Method: Incineration is required. The incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the piperazine ring.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204368, Methyl 2-(4-ethylpiperazin-1-yl)acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives (General Safety Profile). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 2. fishersci.fi [fishersci.fi]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Comprehensive Technical Guide on Methyl (4-ethylpiperazin-1-yl)acetate: Physicochemical Profiling and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry and drug development, piperazine derivatives serve as privileged pharmacophores. Methyl (4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9) is a highly versatile, bifunctional building block featuring both a tertiary amine heterocycle and an ester moiety. This dual functionality makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting G-protein-coupled receptors (GPCRs) and bacterial cell walls.

This whitepaper provides an in-depth analysis of the physicochemical properties—specifically boiling point and density—of methyl (4-ethylpiperazin-1-yl)acetate. Furthermore, it details field-proven, self-validating synthetic protocols, emphasizing the mechanistic causality behind each experimental parameter.

Physicochemical Profiling: Density and Boiling Point

Due to the highly specific nature of CAS 530098-58-9, primary physicochemical constants are frequently extrapolated from its highly characterized exact structural isomer, ethyl 2-(4-methylpiperazin-1-yl)acetate[1]. Both compounds share the molecular formula C9H18N2O2 and exhibit nearly identical intermolecular forces.

Quantitative Data Summary

The following table summarizes the critical physical properties and the mechanistic drivers behind these values:

| Parameter | Value | Mechanistic Causality / Driver |

| Molecular Formula | C9H18N2O2 | Determines the baseline mass and atomic composition. |

| Molecular Weight | 186.25 g/mol | Influences baseline volatility and steric bulk during receptor binding[1]. |

| Boiling Point | 115–116 °C (at 12 Torr) | The absence of N-H or O-H bonds prevents hydrogen bond donation. Volatility is strictly governed by dipole-dipole interactions from the ester and tertiary amines[2]. |

| Density | 1.019 ± 0.06 g/cm³ | The saturated, chair-conformation piperazine ring allows for moderate, compact molecular packing, resulting in a density slightly higher than water. |

| pKa (Predicted) | ~7.45 | The tertiary amine nitrogen is readily protonated at physiological pH, which is crucial for aqueous solubility and bioavailability in drug design. |

Causality of Physical State

At standard temperature and pressure (STP), methyl (4-ethylpiperazin-1-yl)acetate is a clear, moderately viscous liquid. The relatively low density (1.019 g/cm³) is characteristic of aliphatic heterocyclic esters. The boiling point is highly pressure-dependent. At atmospheric pressure (760 Torr), the boiling point exceeds 260 °C, which borders on the thermal degradation threshold of the ester linkage. Therefore, vacuum conditions (e.g., 12 Torr) are mandatory for distillation to lower the boiling point to a safe 115 °C.

Synthetic Methodology and Purification

To ensure scientific integrity and high-yield recovery, the synthesis of methyl (4-ethylpiperazin-1-yl)acetate relies on a nucleophilic substitution (

Step-by-Step Alkylation Protocol

1. Reagent Preparation & Solvent Selection:

-

Action: Dissolve 1.0 equivalent of 1-ethylpiperazine[3] in anhydrous acetonitrile (ACN) under an inert argon atmosphere.

-

Causality: ACN is chosen as a polar aprotic solvent. It enhances the nucleophilicity of the secondary amine on the piperazine ring while actively suppressing the solvolysis (hydrolysis) of the alkylating agent, which would occur in protic solvents like water or ethanol.

2. Base Addition (Acid Scavenging):

-

Action: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (

). -

Causality: The

reaction generates hydrobromic acid (HBr) as a byproduct.

3. Controlled Alkylation:

-

Action: Cool the suspension to 0 °C using an ice bath. Add 1.1 equivalents of methyl bromoacetate dropwise over 30 minutes.

-

Causality: The alkylation is highly exothermic. Low initial temperatures prevent runaway kinetics and suppress unwanted polyalkylation or polymerization side reactions.

4. Thermal Maturation:

-

Action: Remove the ice bath and elevate the reaction temperature to a gentle reflux (60 °C) for 4–6 hours. Monitor the disappearance of the precursor via Thin-Layer Chromatography (TLC) or GC-MS.

-

Causality: Heating overcomes the activation energy barrier for the remaining unreacted sterically hindered intermediates, driving the reaction to >95% conversion.

5. Aqueous Workup:

-

Action: Cool to room temperature and filter out the inorganic salts (

and unreacted -

Causality: The mild basic aqueous wash removes any residual trace acids and unreacted polar impurities, ensuring the organic phase contains only the crude free-base product.

6. Vacuum Distillation (Crucial Purification):

-

Action: Subject the crude oil to fractional vacuum distillation. Collect the fraction boiling at 115–116 °C at 12 Torr.

-

Causality: As established in the physicochemical profiling, atmospheric distillation causes thermal decomposition. Vacuum distillation preserves the molecular integrity of the ester and amine groups.

Workflow Visualization

Figure 1: Synthetic workflow for methyl (4-ethylpiperazin-1-yl)acetate via SN2 alkylation.

Applications in Drug Discovery

The piperazine ring is a ubiquitous structural motif in pharmacology. Methyl (4-ethylpiperazin-1-yl)acetate is primarily utilized as an intermediate to append the ethylpiperazine moiety onto larger molecular scaffolds.

Once integrated into an API, the basic nitrogen atoms of the piperazine ring interact via hydrogen bonding and ionic bridges with the aspartate residues located in the binding pockets of various GPCRs (such as Dopamine

Figure 2: Pharmacological integration of piperazine derivatives in GPCR signal transduction.

Handling, Storage, and Safety Protocols

Because methyl (4-ethylpiperazin-1-yl)acetate contains tertiary amines, it is inherently hygroscopic and susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.

-

Storage Conditions: The compound must be stored in tightly sealed amber glass vials at 2–8 °C[4].

-

Atmospheric Control: To prevent oxidative degradation and moisture absorption (which can lead to premature ester hydrolysis), the headspace of the storage container should be purged with an inert gas (Argon or

) prior to sealing. -

Safety: As an amine derivative, it acts as a mild mucosal irritant. Standard personal protective equipment (PPE), including nitrile gloves and chemical splash goggles, must be worn during handling. All transfers should be conducted within a certified chemical fume hood.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 206939, Ethyl 2-(4-methylpiperazin-1-yl)acetate." PubChem, [Link]

Sources

Substituted Piperazine Linkers: A Physicochemical & Synthetic Tuning Guide

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles, synthetic methodologies, and safety profiles into an actionable resource.

Executive Summary: The Privileged Interface

In modern drug discovery, the piperazine scaffold is rarely just a structural connector; it is a functional "tuning knob." Beyond its role in blockbuster drugs like Imatinib and Sildenafil, the substituted piperazine linker has emerged as a critical tool in PROTAC (Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD).

Its value lies in its duality: it offers a defined vector (unlike flexible alkyl chains) while providing an ionizable handle (unlike rigid phenyl rings) to modulate solubility and lysosomal trapping. This guide dissects the strategic deployment of substituted piperazines to optimize potency, metabolic stability, and pharmacokinetic (PK) profiles.

Physicochemical Profiling: The Tuning Knobs

The piperazine ring exists predominantly in a chair conformation, minimizing 1,3-diaxial interactions. However, substituents can force a twist-boat conformation, altering the vector of attached warheads.

Basicity and Ionization (pKa)

The unsubstituted piperazine possesses two basic centers (

-

Drug Design Implication: At physiological pH (7.4), the N1 nitrogen is largely protonated (cationic), improving aqueous solubility.

-

The "Linker Effect": When used as a linker in PROTACs, the cationic charge prevents passive diffusion across membranes unless masked or balanced by lipophilic moieties. Conversely, it promotes lysosomal accumulation (pH trapping), which can be advantageous for degrading lysosomal targets but detrimental for cytosolic ones.

Lipophilicity (LogP/LogD) and Solubility

Substituted piperazines lower the LogP relative to carbocyclic analogs (e.g., cyclohexane).

-

Strategy: To counteract the "molecular obesity" (high MW/LogP) of PROTACs, replacing a phenyl or alkyl linker with a piperazine can drop cLogP by ~1–2 units while maintaining structural length.

Table 1: Impact of N-Substitution on Electronic Properties

| Substituent Type | Example | Effect on Distal Nitrogen pKa | Effect on LogP | Primary Utility |

| Unsubstituted | Piperazine | Base (~9.8) | Low (Hydrophilic) | Solubility handle |

| Electron Withdrawing | N-Acetyl / N-Sulfonyl | Lowers pKa (< 7.0) | Moderate | Metabolic stability, H-bond acceptor |

| Electron Donating | N-Methyl / N-Ethyl | Raises pKa (~8.5-9.0) | Moderate | Cationic center creation |

| Aromatic | N-Phenyl | Lowers pKa (Resonance) | High |

Synthetic Architecture: Protocols & Causality

The synthesis of substituted piperazines is bifurcated into N-functionalization (accessible, standard) and C-functionalization (challenging, high-value stereocontrol).

Workflow Visualization

The following diagram outlines the decision logic for synthesizing piperazine linkers based on the required substitution pattern.

Figure 1: Synthetic decision tree for accessing N- and C-substituted piperazine scaffolds.

Protocol: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: This is the gold standard for linking a piperazine moiety to an aromatic warhead or E3 ligase ligand. Causality: We use BrettPhos or RuPhos precatalysts because they prevent the formation of bis-arylated byproducts and function well with secondary amines.

Step-by-Step Methodology:

-

Reagent Prep: In a glovebox or under Argon, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)

-

Substituted Piperazine (1.2 equiv)

-

Base: NaOtBu (1.4 equiv) – Reason: Strong base facilitates oxidative addition/reductive elimination cycles.

-

Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 precatalyst.

-

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration). Note: Dioxane is preferred for polarity/solubility balance.

-

Reaction: Seal and heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (removes Pd black), and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validation Check:

-

If conversion is low: Check for oxidation of the catalyst (solution turns black immediately).

-

If bis-arylation occurs: Increase the equivalents of the piperazine amine to >2.0 or switch to a bulkier ligand.

The Piperazine Linker in PROTACs

In PROTACs, the linker defines the ternary complex (POI-PROTAC-E3) geometry. Piperazines offer a "semi-rigid" solution.

-

Vectoring: Unlike PEG chains (which are entropic penalties), a piperazine ring locks the exit vector from the warhead. The angle between N1 and N4 is fixed (~180° in chair), allowing precise projection of the E3 ligand.

-

Solubility: Long alkyl linkers often lead to poor aqueous solubility. Inserting a piperazine provides a protonation site (

depending on substitution), significantly improving the formulation profile.

Figure 2: Topology of a piperazine-linked PROTAC, highlighting its dual role in vectoring and solubility.

Metabolic Stability & Toxicity: The Bioactivation Liability

A critical risk with piperazine linkers is metabolic bioactivation . The ring is susceptible to oxidative metabolism by CYP450 enzymes.

Mechanism of Toxicity

The piperazine ring can undergo a 2-electron oxidation to an iminium ion, or a 6-electron oxidation cascade leading to an electrophilic di-iminium intermediate . This reactive species can covalently bind to proteins (causing immune-mediated toxicity) or be trapped by Glutathione (GSH).[3]

Mitigation Strategies:

-

Steric Shielding: Introduce methyl groups at the C2/C6 positions (alpha to nitrogen). This sterically hinders the CYP450 approach and prevents

-carbon oxidation. -

Electron Withdrawal: N-acylation or N-sulfonylation reduces the electron density on the nitrogen, making the ring less prone to oxidation (though this removes the basicity benefit).

-

Bridged Systems: Using bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) locks the conformation and often improves metabolic stability by preventing the planar transition state required for iminium formation.

Figure 3: Metabolic bioactivation pathway of the piperazine ring leading to potential toxicity or detoxification.

References

-

Piperazine and Triazole Linkers - Functional PROTAC Tools. BOC Sciences.[]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.[5]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Molecules, MDPI.

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Drug Metabolism and Disposition, 2005.

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy, 2020.

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utilization of Methyl (4-ethylpiperazin-1-yl)acetate

Executive Summary

In the development of neuroactive compounds, antihistamines, and targeted anti-infectives, the piperazine scaffold remains a cornerstone of medicinal chemistry. Specifically, methyl (4-ethylpiperazin-1-yl)acetate (CAS: 530098-58-9) has emerged as a critical bifunctional building block[]. As a Senior Application Scientist overseeing scale-up and process optimization, I have found that the successful integration of this intermediate into drug development pipelines hinges on two factors: rigorous evaluation of commercial suppliers and the implementation of self-validating chemical workflows. This guide deconstructs the structural utility, sourcing strategies, and experimental handling of this vital intermediate.

Chemical Identity & Structural Causality

The utility of methyl (4-ethylpiperazin-1-yl)acetate lies in its dual-functional nature, which allows for orthogonal reactivity during complex API (Active Pharmaceutical Ingredient) synthesis[].

-

The N-Ethyl Piperazine Core: The N-ethyl substitution provides a specific lipophilic profile that enhances blood-brain barrier (BBB) penetration while resisting the rapid oxidative demethylation often seen with N-methyl analogs. The secondary basic nitrogen serves as the nucleophilic anchor during the initial synthesis of the intermediate[2].

-

The Methyl Acetate Moiety: This functional group acts as an electrophilic handle. It is metabolically stable during early synthetic steps but can be easily unmasked via saponification to yield a reactive carboxylic acid, ready for downstream amide coupling.

Synthetic workflow for methyl (4-ethylpiperazin-1-yl)acetate and downstream API application.

Commercial Supplier Landscape & Evaluation

When transitioning from discovery to process chemistry, relying on in-house synthesis of early intermediates becomes a bottleneck. Commercial sourcing of methyl (4-ethylpiperazin-1-yl)acetate is highly dependent on the required scale and purity. The raw materials for its synthesis—1-ethylpiperazine and methyl bromoacetate/chloroacetate—are widely available bulk chemicals[3]. Consequently, numerous fine chemical manufacturers offer the coupled intermediate.

However, supplier quality varies drastically. Crude batches may contain unreacted 1-ethylpiperazine or dialkylated impurities, which can poison downstream metal-catalyzed coupling reactions. Based on market data and chemical registries, suppliers typically segment into three tiers[4].

Quantitative Supplier Evaluation Metrics

To streamline vendor qualification, the following table summarizes the expected quantitative metrics across different commercial supplier tiers:

| Supplier Tier | Typical Scale | Purity Range | Lead Time | Key Analytical QC Provided |

| Catalog / R&D | 1 g - 100 g | >97% | 1-2 Weeks | 1H NMR, LC-MS |

| Bulk / Fine Chem | 1 kg - 50 kg | 80% - 95% | 4-6 Weeks | HPLC-UV, GC, Titration |

| Custom GMP | >50 kg | >99% | 12-16 Weeks | Full ICH Q7 Suite |

Data synthesized from fine chemical supplier registries and standard industry lead times[4].

Self-Validating Quality Control (QC) Protocols

Trusting a Certificate of Analysis (CoA) blindly is a critical error in process chemistry. Every incoming commercial batch must pass through a self-validating QC gate before entering the main synthetic pipeline.

Self-validating quality control protocol for commercial intermediate batch release.

Step-by-Step Experimental Methodology: Downstream Saponification

Once a commercial batch of methyl (4-ethylpiperazin-1-yl)acetate is validated, the immediate next step in most drug development workflows is unmasking the ester to form the active carboxylic acid.

The following protocol is engineered as a self-validating system . It avoids the common pitfall of aqueous extraction, which leads to massive yield loss due to the zwitterionic nature of the resulting amino acid.

Protocol: Lithium-Mediated Saponification

Objective: Convert commercial methyl (4-ethylpiperazin-1-yl)acetate into the lithium salt of (4-ethylpiperazin-1-yl)acetic acid for direct use in amide coupling.

-

Step 1: Solubilization. Dissolve 10.0 mmol of methyl (4-ethylpiperazin-1-yl)acetate in 20 mL of Tetrahydrofuran (THF).

-

Causality: THF is a polar aprotic solvent that fully solubilizes the lipophilic ester while remaining miscible with the aqueous base added in the next step, ensuring a homogenous reaction interface.

-

-

Step 2: Base Addition. Dissolve 15.0 mmol of Lithium Hydroxide monohydrate (LiOH·H2O) in 10 mL of deionized water. Cool the THF solution to 0°C and add the aqueous LiOH dropwise.

-

Causality: Li+ provides optimal Lewis acid coordination to the ester carbonyl oxygen, enhancing electrophilicity and accelerating hydroxide attack. Cooling prevents exothermic degradation and minimizes the risk of side reactions.

-

-

Step 3: Reaction Monitoring. Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation Point A: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1, visualized with Iodine stain). The system validates its own completion when the high-Rf ester spot completely disappears, replaced by a baseline spot representing the highly polar lithium salt.

-

-

Step 4: Solvent Removal. Evaporate the THF under reduced pressure at 30°C.

-

Causality: Removing the organic volatile first prevents bumping during the subsequent lyophilization step.

-

-

Step 5: Lyophilization. Freeze the remaining aqueous solution and lyophilize for 24 hours to yield the crude lithium salt as a white powder.

-

Causality: The resulting zwitterionic amino acid is highly water-soluble; attempting standard organic extraction (e.g., with Ethyl Acetate or DCM) leads to severe yield attrition. Utilizing the lithium salt directly in downstream HATU/EDC-mediated amide couplings is kinetically efficient and prevents material loss.

-

-

Step 6: Spectroscopic Validation.

-

Self-Validation Point B: Analyze the crude powder via 1H NMR (in D2O). The protocol is deemed successful and self-validated by the complete disappearance of the sharp singlet at ~3.7 ppm (corresponding to the methyl ester protons), confirming 100% conversion to the carboxylate.

-

References

Sources

Methodological & Application

synthesis of methyl (4-ethylpiperazin-1-yl)acetate from 1-ethylpiperazine

Executive Summary

Piperazine derivatives are privileged scaffolds in drug discovery, frequently utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). This application note details a highly efficient, field-proven protocol for the synthesis of methyl (4-ethylpiperazin-1-yl)acetate via the N-alkylation of 1-ethylpiperazine. By carefully controlling the electrophile, base, and solvent system, this methodology ensures high conversion rates while suppressing common side reactions such as ester saponification and amine quaternization.

Mechanistic Causality & Reaction Design

The transformation relies on a bimolecular nucleophilic substitution (SN2) pathway. The secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the

To ensure a self-validating and high-yielding system, the reaction parameters must be selected with strict mechanistic intent:

-

Electrophile Selection: Methyl bromoacetate is utilized instead of methyl chloroacetate. The bromide ion is a highly polarizable, weak conjugate base, making it a superior leaving group. This allows the SN2 alkylation to proceed rapidly at room temperature without requiring harsh thermal conditions[1].

-

Base Selection (Critical Parameter): Anhydrous potassium carbonate (K2CO3) is employed as a heterogeneous acid scavenger to neutralize the generated hydrobromic acid (HBr). Using a mild, insoluble base is critical; stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) will promote unwanted base-catalyzed hydrolysis (saponification) of the methyl ester moiety[2].

-

Solvent System: Anhydrous acetonitrile (MeCN) is the optimal polar aprotic solvent. It accelerates SN2 kinetics by leaving the nucleophile unsolvated (naked) while maintaining the inorganic base as a fine suspension, which drastically simplifies the post-reaction workup[2].

Reagent Stoichiometry & Properties

Summarized below is the quantitative data for a standard 10 mmol scale synthesis. A slight excess of the electrophile and base ensures complete consumption of the piperazine starting material.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Ethylpiperazine | 114.19 | 1.0 | 1.14 g (1.27 mL) | Nucleophile |

| Methyl bromoacetate | 152.97 | 1.1 | 1.68 g (1.04 mL) | Electrophile |

| Potassium carbonate | 138.21 | 1.5 | 2.07 g | Acid Scavenger |

| Acetonitrile (Anhydrous) | 41.05 | - | 20 mL | Solvent |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Nucleophile Suspension

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10.0 mmol).

-

Add 20 mL of anhydrous acetonitrile, followed by anhydrous K2CO3 (2.07 g, 15.0 mmol).

-

Causality Check: The K2CO3 will not dissolve. This heterogeneous state is intentional, preventing the base from directly attacking the ester while still scavenging protons at the solid-liquid interface.

Step 2: Controlled Electrophilic Addition

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add methyl bromoacetate (1.68 g, 11.0 mmol) dropwise over a period of 10 minutes.

-

Causality Check: The SN2 reaction is exothermic. Rapid addition can lead to localized thermal runaway, which promotes the over-alkylation (quaternization) of the piperazine nitrogens. Dropwise addition at 0 °C ensures strict mono-alkylation.

Step 3: Reaction Maturation & Self-Validation

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation Checkpoint: As the reaction progresses, the mixture will transition from a thin suspension to a thick, milky slurry. This is due to the precipitation of insoluble potassium bromide (KBr), providing an immediate visual cue of successful turnover.

Step 4: Product Isolation and Workup

-

Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (KBr and unreacted K2CO3). Wash the filter cake with an additional 10 mL of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.

-

Partition the resulting crude oil between dichloromethane (DCM, 30 mL) and saturated aqueous NaHCO3 (20 mL).

-

Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Causality Check: Pre-filtering the salts before the aqueous workup prevents the formation of unbreakable emulsions during the liquid-liquid extraction phase.

Step 5: Final Purification

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (95:5) to afford the pure product as a pale yellow oil.

Workflow Visualization

Workflow for SN2 N-alkylation of 1-ethylpiperazine to methyl (4-ethylpiperazin-1-yl)acetate.

In-Process Controls & Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:

| Analytical Method | Expected Signals / Values | Diagnostic Significance |

| LC-MS (ESI+) | m/z 187.1[M+H]⁺ | Confirms product mass (Exact Mass: 186.14 Da) |

| ¹H NMR (CDCl₃) | Confirms the intact methyl ester group | |

| Piperazine core protons | ||

| Intact N-ethyl group protons |

References

-

Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications Source: ChemMedChem (via PubMed Central) URL:[Link]

Sources

protocol for reductive amination to synthesize piperazine acetates

Application Note: Precision Synthesis of Piperazine Acetates via Reductive Amination

Abstract & Scope

This Application Note details the protocol for the synthesis of

This guide focuses on the reaction between piperazine derivatives and glyoxylic acid/esters mediated by Sodium Triacetoxyborohydride (STAB) . It prioritizes the "Abdel-Magid" protocol, optimized for bench-to-pilot scale reproducibility.

Scientific Foundation

The Mechanistic Advantage: Kinetic Control

Reductive amination proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the amine.[1] The choice of reducing agent is critical.[2]

-

Sodium Cyanoborohydride (

): The traditional reagent.[3] Effective but toxic (cyanide risk) and requires pH control (pH 6–7) to prevent reduction of the carbonyl precursor. -

Sodium Triacetoxyborohydride (STAB): The modern standard. It is less toxic and sterically bulky. Crucially, STAB reduces the iminium ion much faster than it reduces the aldehyde/ketone precursor. This kinetic differentiation allows for "one-pot" procedures without extensive pH monitoring.

Reaction Pathway: Glyoxylates as Electrophiles

When synthesizing piperazine acetates, Ethyl Glyoxylate (

-

Condensation: The secondary amine of the piperazine attacks the aldehyde of the glyoxylate to form a hemiaminal, which dehydrates to an iminium ion .

-

Reduction: STAB delivers a hydride to the iminium carbon, locking in the

bond to form the

Figure 1: Mechanistic Pathway

Caption: Kinetic pathway from amine condensation to selective hydride transfer via STAB.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)acetate

Target: Mono-functionalization of the piperazine nitrogen with an acetate side chain. Precursor Note: Ethyl glyoxylate is often sold as a polymer solution (approx. 50% in toluene). It must be freshly depolymerized or used in excess if activity is low.

Materials:

-

Substrate: 1-Boc-piperazine (1.0 equiv)

-

Reagent: Ethyl glyoxylate (50% soln. in toluene) (1.2 – 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Additive: Acetic Acid (1.0 equiv) - Optional, accelerates iminium formation.

Step-by-Step Methodology:

-

Preparation of Reaction Matrix:

-

In a flame-dried round-bottom flask under

atmosphere, dissolve 1-Boc-piperazine (10 mmol, 1.86 g) in anhydrous DCE (40 mL). -

Note: DCE is preferred for STAB solubility, but THF is a viable green alternative.

-

-

Carbonyl Addition:

-

Add Ethyl glyoxylate solution (12 mmol, ~2.4 mL of 50% soln).

-

Add Acetic Acid (10 mmol, 0.6 mL).

-

Stir at Room Temperature (20–25°C) for 30 minutes .

-

Observation: This "pre-stir" allows the equilibrium formation of the iminium species before reduction.

-

-

Reductive Step:

-

Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though not strictly necessary on small scales.

-

Add STAB (15 mmol, 3.18 g) portion-wise over 5–10 minutes.

-

Caution: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction Maintenance:

-

Remove ice bath and stir at Room Temperature for 4–16 hours .

-

Monitor: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[4] The imine intermediate is usually not visible; look for disappearance of starting amine.

-

-

Workup & Purification:

-

Quench: Add saturated aqueous

(30 mL) carefully. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (

mL). -

Drying: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).

-

Data Output:

| Parameter | Specification |

| Typical Yield | 85 – 94% |

| Appearance | Colorless to pale yellow oil |

| 1H NMR Diagnostic | Singlet at |

| Selectivity | >98% Mono-alkylation (due to Boc protection) |

Protocol B: Direct Alkylation of Unprotected Piperazine (Advanced)

Challenge: Reacting unsubstituted piperazine with glyoxylate risks bis-alkylation (forming the di-acetate). Strategy: Use a large excess of piperazine to statistically favor mono-alkylation.

-

Dissolve Piperazine (5.0 equiv) in DCE.

-

Add Acetic Acid (5.0 equiv) to buffer the basicity.

-

Slowly add Ethyl Glyoxylate (1.0 equiv) dropwise over 30 minutes.

-

Add STAB (1.2 equiv) after the glyoxylate addition is complete.

-

Workup: The excess piperazine stays in the aqueous phase during basic workup (

), or can be sublimed off if the product is heavy.

Process Control & Visualization

To ensure reproducibility, the workflow must follow a strict logical sequence. Deviations in addition order (e.g., adding STAB before the aldehyde) can lead to alcohol byproducts (reduction of aldehyde) rather than the amine.

Figure 2: Experimental Workflow Logic

Caption: Critical path for STAB-mediated reductive amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Polymerized Glyoxylate | Depolymerize glyoxylate by heating toluene solution or distilling. Use fresh reagent. |

| Aldehyde Reduction | STAB added too fast / No pre-stir | Ensure 30 min pre-stir to form iminium. Add STAB slowly. |

| Emulsion during Workup | Boron salts | Use Potassium Sodium Tartrate (Rochelle's Salt) instead of NaHCO3 to chelate boron. |

| Bis-alkylation | (If using free piperazine) | Increase amine equivalents to 5-10x or use mono-protected (Boc/Cbz) piperazine. |

| Product is Water Soluble | Amphoteric nature (if ester hydrolyzed) | Do not use aqueous workup. Filter off borate salts, concentrate, and load directly onto silica or SCX column. |

Safety & Compliance

-

STAB: Reacts with water to release Hydrogen gas. While less reactive than

, it must be handled in a fume hood. -

DCE (1,2-Dichloroethane): A suspected carcinogen. Handle with double gloves. DCM or THF are viable substitutes if toxicity is a concern, though reaction rates may vary.

-

Exotherm: The quenching step (Acid/Base neutralization) is exothermic.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-